

Benchmarking Cemsidomide's safety profile against other IKZF1/3 degraders

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Compound of Interest

Compound Name: (Rac)-Cemsidomide

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Cemsidomide's Safety Profile: A Comparative Guide for IKZF1/3 Degraders

For Researchers, Scientists, and Drug Development Professionals

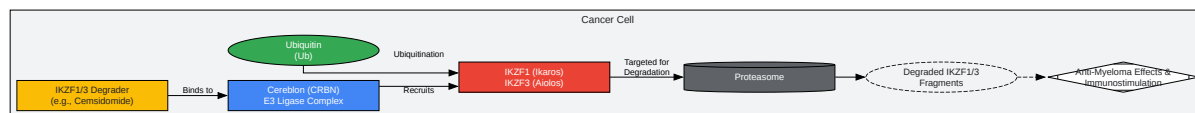
This guide provides an objective comparison of the safety profile of Cemsidomide (CFT7455) against other prominent Ikaros (IKZF1) and Aiolos (IKZF3) protein degraders. The information is compiled from publicly available clinical trial data to assist in evaluating the therapeutic potential and tolerability of this class of molecules.

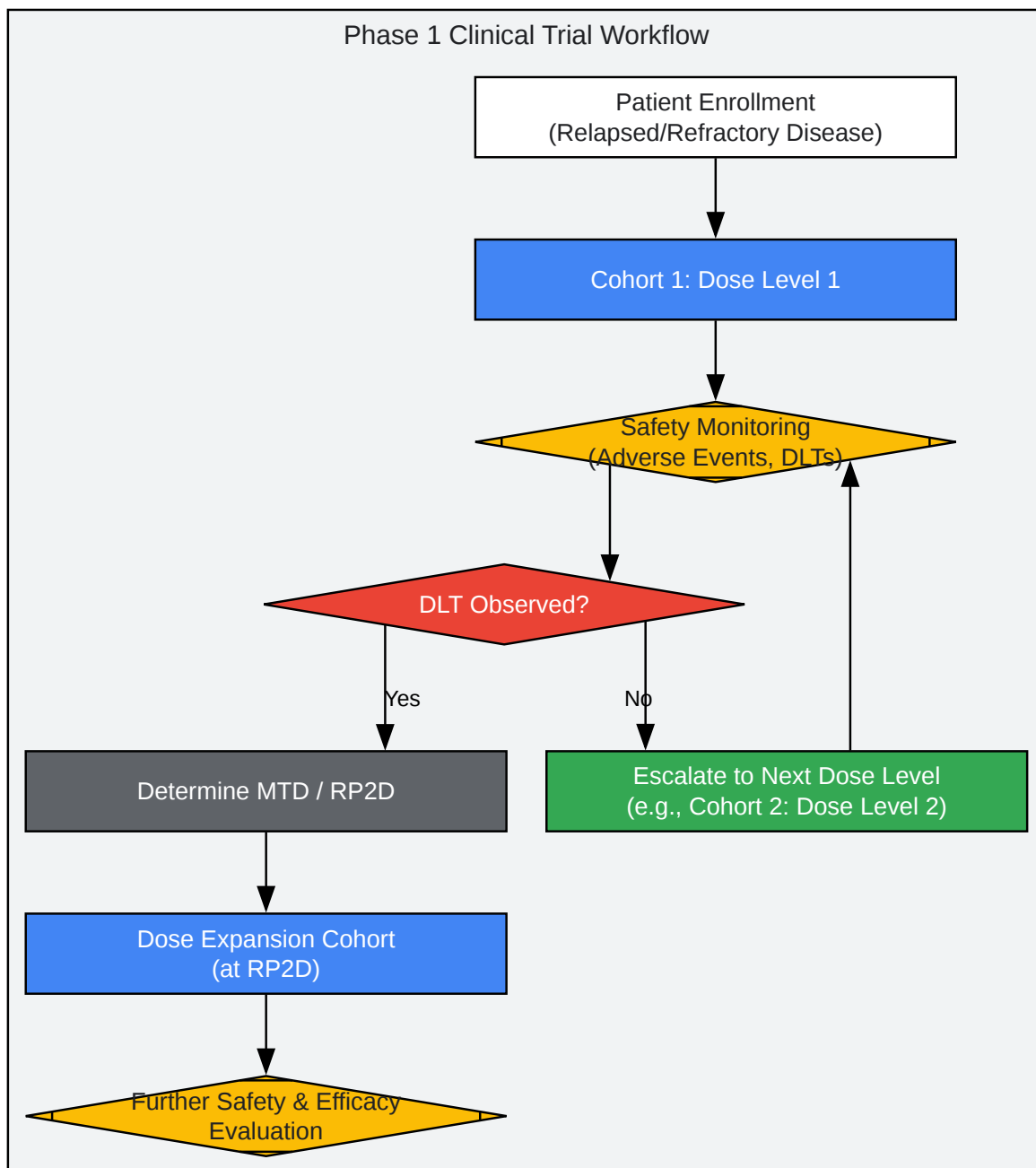
Introduction to IKZF1/3 Degraders

IKZF1/3 degraders are a class of therapeutic agents that function as "molecular glues." They work by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the ubiquitination and subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3.^{[1][2][3]} These transcription factors are crucial for the survival and proliferation of malignant cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).^{[2][4]} The degradation of IKZF1/3 not only leads to direct cancer cell death but also stimulates the immune system. This class includes the foundational immunomodulatory drugs (IMiDs®) and the newer, more potent Cereblon E3 Ligase Modulating Drugs (CELMoDs). While effective, these agents are associated with a distinct set of on-target toxicities.

Mechanism of Action: IKZF1/3 Degradation Pathway

The diagram below illustrates the common mechanism of action for IKZF1/3 degraders.





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